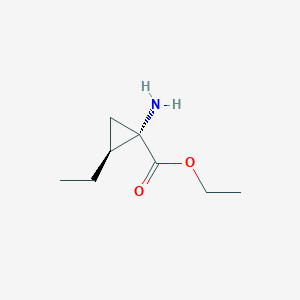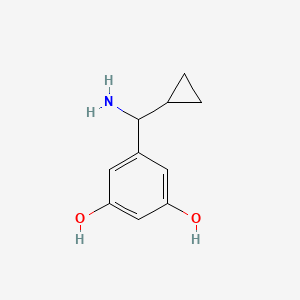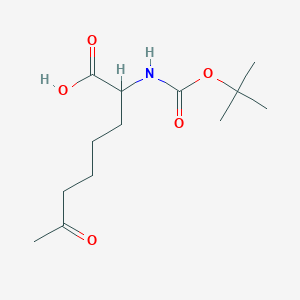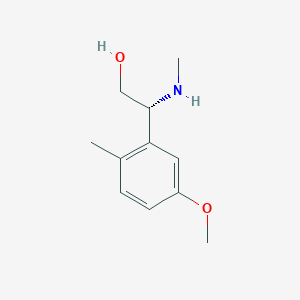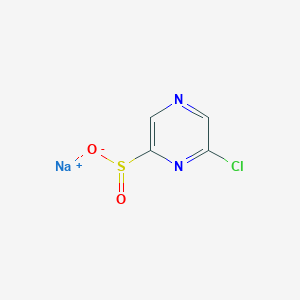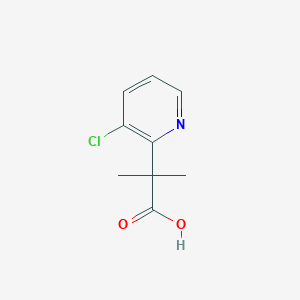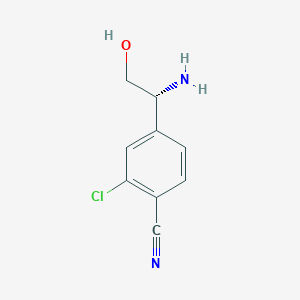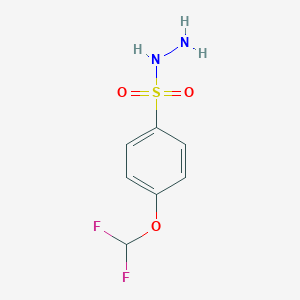
Tri(prop-2-yn-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C9H9N·HCl It is a derivative of propargylamine, characterized by the presence of three prop-2-yn-1-yl groups attached to a central nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper(I) chloride (CuCl) or zinc oxide (ZnO) nanoparticles, under solvent-free conditions . The reaction typically proceeds at elevated temperatures (e.g., 110°C) to yield the desired propargylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amines or carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
Tri(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tri(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as monoamine oxidase (MAO) by binding to the active site and preventing the breakdown of neurotransmitters.
Pathways Involved: It can modulate oxidative stress pathways, leading to neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargylamine: A simpler derivative with one prop-2-yn-1-yl group.
Dipropargylamine: Contains two prop-2-yn-1-yl groups.
Selegiline: A well-known MAO inhibitor with a similar propargylamine structure.
Uniqueness
Tri(prop-2-yn-1-yl)amine hydrochloride is unique due to its three propargyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials .
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1-3H,7-9H2;1H |
InChI-Schlüssel |
ZPBSBRKMKXEDME-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CC#C)CC#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



